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Compound of Interest

Compound Name: AZD8154

Cat. No.: B10821542

This guide provides a detailed comparison of the efficacy of two investigational drugs,
AZD8154 and nemiralisib, for the treatment of inflammatory airway diseases such as asthma
and chronic obstructive pulmonary disease (COPD). This document is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview of the available preclinical and clinical data, mechanisms of action, and experimental
protocols.

Mechanism of Action

Both AZD8154 and nemiralisib target the phosphoinositide 3-kinase (PI3K) signaling pathway,
which is crucial in regulating immune cell function and inflammation. However, they differ in
their selectivity for PI3K isoforms.

AZD8154 is a potent and selective dual inhibitor of PI3Ky (gamma) and PI3Kd (delta) isoforms.
[1] These isoforms are predominantly expressed in leukocytes and are key to initiating
downstream signaling cascades involved in immune responses. The dual inhibition is
suggested to offer a synergistic advantage in modulating cytokine release compared to
inhibiting a single isoform.

Nemiralisib (also known as GSK2269557) is a potent and highly selective inhibitor of the PI3K&
isoform.[2] PI3KJ is critically involved in the activation and recruitment of leukocytes, and its
inhibition has been explored as a therapeutic strategy for inflammatory conditions.
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The differential inhibition of PI3K isoforms by these two compounds is a key factor influencing

their biological effects and clinical profiles.
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Figure 1: Simplified PI3K signaling pathway and points of inhibition for AZD8154 and
nemiralisib.

Preclinical Efficacy
In Vitro Potency

The inhibitory activity of AZD8154 and nemiralisib against various PI3K isoforms has been
characterized in enzymatic and cell-based assays.

Target Cell- Cell-
Compoun Human Human .

Isoform(s Cell Line based based
d pIC50 IC50 (nM)

) pIC50 IC50 (nM)
AZD8154 PI3Ky 9.1 0.79 RAW 264 9.1 0.76
PI3K& 9.2 0.69 JEKO-1 8.4 4.3
PI3Ka 7.2 61 PDPK1 <4.7 >18400
PI3Kp 5.9 1400 TOR7 <4.5 >30000
Nemiralisib  PI3Kd 9.9 (pKi) - - - -

Data for AZD8154 from AstraZeneca Open Innovation. Data for Nemiralisib from Selleck
Chemicals.

In Vivo Animal Models

Both compounds have been evaluated in rodent models of allergic asthma, primarily the
ovalbumin (OVA)-sensitized and challenged rat model.

AZD8154: In a rat inhaled lipopolysaccharide (LPS) model, AZD8154 demonstrated dose-
dependent inhibition of neutrophil recruitment to the bronchoalveolar lavage fluid (BALf), with
83% inhibition at 0.3 mg/kg and 51% inhibition at 0.1 mg/kg. In an OVA challenge model in
sensitized rats, inhaled AZD8154 dose-dependently inhibited the phosphorylation of S6
ribosomal protein, the release of cytokines (IL-13, IL-17), and the influx of eosinophils at doses
ranging from 69 to 1180 ug/kg. Furthermore, studies using tissues from severe asthmatics
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showed that AZD8154 dose-dependently inhibited cytokine release from peripheral blood
mononuclear cells (PBMCs) and the expression of CD11b on eosinophils and neutrophils. A
direct preclinical comparison suggested that AZD8154 was more effective than nemiralisib at
reducing both airway eosinophilia and neutrophilia in a rat model of allergic asthma.

Nemiralisib: In a Brown Norway rat acute OVA model of Th2-driven lung inflammation,
nemiralisib protected against eosinophil recruitment with an ED50 of 67 pg/kg and dose-
dependently reduced the recruitment of all leukocyte subpopulations and IL-13 in the lungs.
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Figure 2: Generalized experimental workflow for the rat ovalbumin challenge model.

Clinical Efficacy and Safety
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AZD8154

AZD8154 has undergone Phase I clinical studies in healthy human volunteers. These studies
demonstrated an acceptable safety and tolerability profile, with no serious adverse events
reported. The compound exhibited prolonged lung retention and a half-life that supports once-
daily dosing. A Phase lla study was planned to evaluate the effect of nebulized AZD8154 on
allergen-induced inflammation in subjects with mild allergic asthma. However, this study was
later withdrawn due to emerging preclinical toxicology findings.

Nemiralisib

Nemiralisib has been investigated more extensively in clinical trials for both asthma and COPD.

In a study of patients with persistent, uncontrolled asthma, once-daily inhaled nemiralisib (1000
ug) for 28 days did not result in a discernible difference in trough forced expiratory volume in 1
second (FEV1) compared to placebo. While there was a reduction in sputum inflammatory
markers (IL-5, IL-13, IL-6, IL-8), this did not translate into meaningful clinical improvement. A
common adverse event was post-inhalation cough, reported in 35% of patients on nemiralisib
versus 9% on placebo.

In a study of patients with an acute exacerbation of COPD, the addition of nemiralisib to
standard of care was associated with more effective recovery and improved lung function
parameters. However, a subsequent larger Phase llb dose-ranging study in a similar patient
population did not show an improvement in lung function or re-exacerbations compared to
placebo over 12 weeks. Post-inhalation cough was again a common, dose-related adverse
event. The development of nemiralisib was halted due to a lack of efficacy and the incidence of
cough.
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Clinical Trial

Indication

Key Findings

Adverse Events

AZD8154 Phase |
(NCT03436316)

Healthy Volunteers

Acceptable safety and
tolerability; PK
supports once-daily

dosing.

No serious adverse

events reported.

Nemiralisib
(NCT02567708)

Persistent,

Uncontrolled Asthma

No significant
improvement in FEV1;
reduction in sputum

inflammatory markers.

Post-inhalation cough
(35% vs 9% placebo).

Nemiralisib (Proof-of-

Concept)

Acute Exacerbation of
COPD

Improved recovery

and lung function.

Post-inhalation cough
(35% vs 3% placebo).

Nemiralisib Phase IIb
(NCT03345407)

Acute Exacerbation of
COPD

No improvement in
lung function or re-

exacerbations.

Dose-related post-

inhalation cough.

Experimental Protocols
Rat Ovalbumin (OVA) Challenge Model

This is a widely used preclinical model to study allergic airway inflammation.

with an adjuvant (e.g., alum).

o Treatment: Prior to the challenge, animals receive the investigational drug (e.g., AZD8154 or

Sensitization: Brown Norway rats are sensitized via intraperitoneal injections of OVA mixed

nemiralisib) or vehicle, typically via intratracheal or inhaled administration.

e Challenge: Sensitized animals are exposed to an aerosolized solution of OVA to induce an

allergic airway response.

e Assessment:

o Late Asthmatic Response (LAR): Airway function is monitored for several hours post-
challenge to assess bronchoconstriction.
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o Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours post-challenge),
the lungs are lavaged to collect fluid and cells. The fluid is analyzed for inflammatory cells
(e.g., eosinophils, neutrophils) and cytokines.

o Target Engagement: Lung tissue may be collected to measure downstream markers of
PI3K activation, such as the phosphorylation of Akt (pAkt).

Human Clinical Trials

Phase | Safety and Tolerability (e.g., AZD8154, NCT03436316): This type of study is typically a
randomized, single-blind, placebo-controlled, single and multiple ascending dose trial in healthy
volunteers. The primary objectives are to assess the safety, tolerability, and pharmacokinetics
of the investigational drug. Assessments include monitoring for adverse events, clinical
laboratory tests, vital signs, and electrocardiograms, along with plasma concentration
measurements of the drug over time.

Phase Il Efficacy Study (e.g., Nemiralisib in COPD, NCT03345407): This is a randomized,
double-blind, placebo-controlled, dose-finding study in the target patient population. Patients
are randomized to receive different doses of the investigational drug or placebo in addition to
their standard of care treatment. The primary endpoint is often a measure of lung function, such
as the change from baseline in FEV1, over a defined treatment period (e.g., 12 weeks).
Secondary endpoints may include the rate of disease exacerbations, patient-reported
outcomes, and safety assessments.

Summary and Conclusion

AZD8154 and nemiralisib are both inhibitors of the PISK pathway that were investigated for the
treatment of inflammatory airway diseases. AZD8154, a dual PI3Ky/d inhibitor, showed
promising preclinical efficacy in animal models of asthma, demonstrating a potential advantage
over the selective PI3Kd inhibitor nemiralisib in reducing both eosinophilic and neutrophilic
inflammation. Its clinical development, however, was halted due to preclinical toxicology
findings.

Nemiralisib, a selective PI3Kd inhibitor, advanced further into clinical development. While it
demonstrated target engagement by reducing inflammatory markers in the airways of asthmatic
patients, this did not translate into significant clinical benefit in terms of lung function. In
patients with acute exacerbations of COPD, initial positive signals were not confirmed in a
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larger dose-ranging study. The clinical utility of nemiralisib was further limited by a high

incidence of post-inhalation cough.

The comparative data suggests that the dual inhibition of PI3Ky and PI3Kd by AZD8154 may
offer a broader anti-inflammatory effect than selective PI3Kd inhibition alone. However, the
clinical development of both compounds has been discontinued, highlighting the challenges in
translating preclinical findings in the PI3K pathway to clinical efficacy and safety for
inflammatory airway diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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